molecular formula C17H20FN5O B2502840 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 2320150-09-0

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2502840
CAS No.: 2320150-09-0
M. Wt: 329.379
InChI Key: DAMQMWFKIOSPRA-UHFFFAOYSA-N
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Description

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C17H20FN5O and its molecular weight is 329.379. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactions starting from readily available precursors. One common approach might include the cyclization of a precursor pyrimidine derivative, followed by functionalization reactions to introduce the piperidin-1-yl and fluoropyrimidine moieties.

Industrial Production Methods: Industrial production could leverage optimized synthetic routes developed in laboratory settings. Scaling up involves meticulous control of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound might undergo a range of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

  • Addition

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve specific temperatures and solvents to optimize reaction efficiency.

Major Products Formed: The major products vary depending on the reactions, such as hydroxylated derivatives in oxidation reactions or various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is utilized in multiple research contexts:

  • Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

  • Biology: Investigated for interactions with biological macromolecules.

  • Medicine: Potentially explored for pharmaceutical applications due to its unique structural properties.

  • Industry: Used in the synthesis of advanced materials and other industrial applications.

Mechanism of Action

The compound exerts its effects primarily through interactions at a molecular level:

  • Molecular Targets and Pathways: It may target specific enzymes or receptors, binding to active sites and either inhibiting or activating biological pathways.

  • Pathways Involved: The precise pathways would depend on the biological context, such as enzymatic inhibition in a pharmaceutical application or binding to DNA/RNA in genetic research.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, this compound stands out due to the incorporation of both a piperidin-1-yl group and a fluorine atom, which can significantly alter its chemical and biological properties. Some similar compounds might include:

  • 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-chloropyrimidine

  • 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrimidine

These related compounds provide a basis for comparative studies, helping to highlight the unique properties and applications of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMQMWFKIOSPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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